Cas no 2227708-22-5 (3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole)

3-Methoxy-5-((2R)-oxiran-2-yl)-1,2-oxazole is a chiral epoxide-functionalized oxazole derivative with significant utility in synthetic organic chemistry. Its key structural features include a reactive epoxide ring and a methoxy-substituted oxazole core, enabling its use as a versatile intermediate in the synthesis of complex heterocyclic compounds. The (2R)-stereochemistry of the oxirane group offers selectivity in asymmetric synthesis, making it valuable for constructing enantiomerically pure pharmaceuticals or agrochemicals. The oxazole moiety provides stability while allowing further functionalization via nucleophilic or electrophilic reactions. This compound is particularly advantageous in medicinal chemistry for the development of targeted bioactive molecules due to its balanced reactivity and stereochemical control.
3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole structure
2227708-22-5 structure
商品名:3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole
CAS番号:2227708-22-5
MF:C6H7NO3
メガワット:141.124681711197
CID:5998882
PubChem ID:165611282

3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole 化学的及び物理的性質

名前と識別子

    • 3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole
    • EN300-1735321
    • 3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole
    • 2227708-22-5
    • インチ: 1S/C6H7NO3/c1-8-6-2-4(10-7-6)5-3-9-5/h2,5H,3H2,1H3/t5-/m1/s1
    • InChIKey: DHFSTTRMOAEIJD-RXMQYKEDSA-N
    • ほほえんだ: O1C[C@@H]1C1=CC(=NO1)OC

計算された属性

  • せいみつぶんしりょう: 141.042593085g/mol
  • どういたいしつりょう: 141.042593085g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 47.8Ų

3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1735321-1.0g
3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole
2227708-22-5
1g
$1686.0 2023-06-04
Enamine
EN300-1735321-5.0g
3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole
2227708-22-5
5g
$4890.0 2023-06-04
Enamine
EN300-1735321-10g
3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole
2227708-22-5
10g
$7250.0 2023-09-20
Enamine
EN300-1735321-0.5g
3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole
2227708-22-5
0.5g
$1619.0 2023-09-20
Enamine
EN300-1735321-0.1g
3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole
2227708-22-5
0.1g
$1484.0 2023-09-20
Enamine
EN300-1735321-0.05g
3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole
2227708-22-5
0.05g
$1417.0 2023-09-20
Enamine
EN300-1735321-2.5g
3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole
2227708-22-5
2.5g
$3304.0 2023-09-20
Enamine
EN300-1735321-0.25g
3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole
2227708-22-5
0.25g
$1551.0 2023-09-20
Enamine
EN300-1735321-10.0g
3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole
2227708-22-5
10g
$7250.0 2023-06-04
Enamine
EN300-1735321-5g
3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole
2227708-22-5
5g
$4890.0 2023-09-20

3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole 関連文献

3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazoleに関する追加情報

Exploring the Versatile Applications and Properties of 3-Methoxy-5-(2R)-Oxiran-2-yl-1,2-Oxazole (CAS No. 2227708-22-5)

The chemical compound 3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole (CAS No. 2227708-22-5) is a fascinating heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. This epoxide-containing oxazole derivative combines the reactivity of an oxirane ring with the structural versatility of an oxazole moiety, making it a valuable building block for synthetic chemists. With the growing demand for novel bioactive compounds, researchers are increasingly exploring the potential of functionalized oxazole derivatives like this molecule in drug discovery programs.

From a structural perspective, 3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole features a methoxy-substituted oxazole core fused with a chiral epoxide functionality. The presence of both these pharmacophores in a single molecule creates unique opportunities for structural modifications and biological activity optimization. Recent studies suggest that such oxazole-epoxide hybrids may exhibit interesting biological properties, particularly in the development of enzyme inhibitors and receptor modulators.

The synthesis of CAS 2227708-22-5 typically involves multi-step organic transformations, with careful control of stereochemistry being crucial for obtaining the desired (2R)-configuration. Modern synthetic approaches often employ asymmetric epoxidation techniques to introduce the chiral center, followed by strategic oxazole ring formation. These methodologies align with current trends in green chemistry and atom-economical synthesis, which are hot topics in contemporary chemical research.

In pharmaceutical applications, 3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole serves as a key intermediate for various bioactive molecules. The compound's oxazole scaffold is known to participate in hydrogen bonding interactions with biological targets, while the epoxide group offers opportunities for further functionalization through ring-opening reactions. This dual functionality makes it particularly valuable in medicinal chemistry programs targeting infectious diseases and metabolic disorders.

The agrochemical sector has also shown interest in oxazole derivatives containing epoxide moieties, as these structural features often correlate with pesticidal or herbicidal activity. Researchers are investigating whether CAS 2227708-22-5 or its derivatives could contribute to the development of new crop protection agents with improved environmental profiles and reduced resistance issues.

From a commercial perspective, the market for specialized heterocyclic building blocks like 3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole continues to expand, driven by increasing R&D investments in pharmaceutical and agricultural sciences. Suppliers typically offer this compound in research quantities with high purity specifications, catering to the needs of discovery chemists and process development teams.

Safety considerations for handling 3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole follow standard laboratory protocols for epoxide-containing compounds. While not classified as highly hazardous, proper personal protective equipment and adequate ventilation are recommended when working with this material. The compound's stability profile suggests it should be stored under inert atmosphere at low temperatures to maintain its chemical integrity.

Analytical characterization of CAS 2227708-22-5 typically involves a combination of techniques including NMR spectroscopy, mass spectrometry, and chiral HPLC. These methods allow researchers to confirm the compound's identity, purity, and stereochemical configuration - critical parameters for its intended applications in asymmetric synthesis and medicinal chemistry.

Looking ahead, the scientific community anticipates growing interest in functionalized oxazole derivatives like 3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole as tools for chemical biology and drug discovery. The compound's unique structural features position it well for exploration in emerging areas such as targeted protein degradation and covalent inhibitor design, which are currently hot topics in pharmaceutical research.

For researchers seeking alternatives or related compounds, the chemical space around oxazole-epoxide hybrids offers numerous possibilities. Structural variations might include different substituents on the oxazole ring, alternative epoxide configurations, or incorporation of additional heterocyclic systems. Such modifications could lead to compounds with improved physicochemical properties or novel biological activities.

In conclusion, 3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole (CAS No. 2227708-22-5) represents an intriguing example of modern heterocyclic chemistry with significant potential across multiple scientific disciplines. Its combination of structural features, synthetic utility, and possible biological relevance makes it a compound worth watching in the coming years as research into privileged scaffolds and chiral building blocks continues to advance.

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